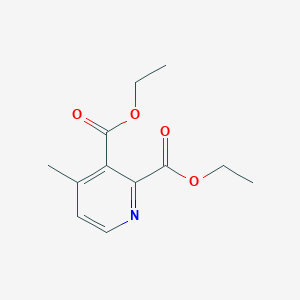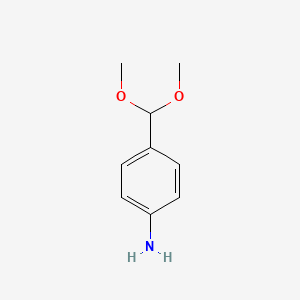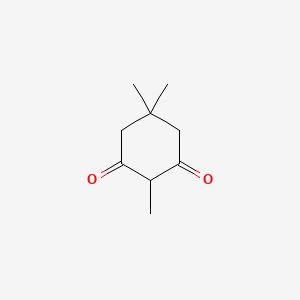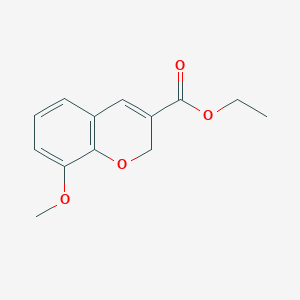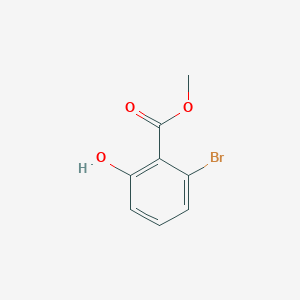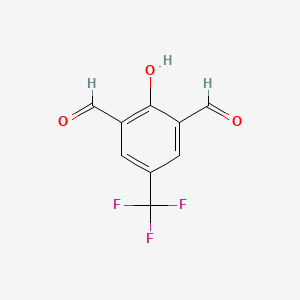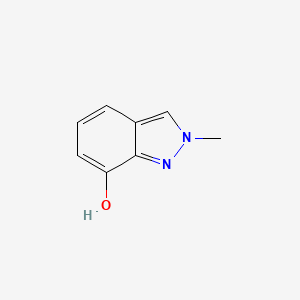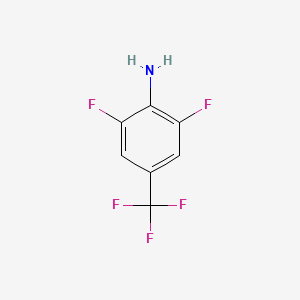
2,6-二氟-4-(三氟甲基)苯胺
描述
2,6-Difluoro-4-(trifluoromethyl)aniline is a compound that belongs to the class of trifluoromethyl-substituted anilines, which are known for their biological activity and utility as building blocks in the synthesis of various fluorine-containing molecules and heterocyclic compounds . These compounds are of significant interest due to their potential applications in the development of agrochemicals, pharmaceuticals, and new materials with unique properties.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines can be achieved through visible-light-induced radical trifluoromethylation of free anilines using commercially available reagents such as the Togni reagent. This method operates at room temperature and provides an economical route to these compounds . Additionally, metalation is a key step for the structural elaboration of trifluoromethoxy-substituted anilines, with the position of the substituents and the protective groups on the nitrogen influencing the site selectivity of the reaction . Improved synthesis processes have also been described for related compounds, such as 2,6-dibromo-4-trifluoromethoxy aniline, which is an important intermediate for agrochemicals .
Molecular Structure Analysis
The molecular structure and vibrational characteristics of related trifluoromethyl anilines have been investigated using vibrational spectroscopy (FT-IR and FT-Raman) and quantum chemical studies. These studies provide insights into the influence of substituents like chlorine and fluorine on the vibrational wavenumbers and the overall molecular structure . Density functional theory (DFT) computations are commonly used to derive optimized geometries and to analyze the molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gaps .
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines can undergo various chemical reactions, including the formation of isoxazoles and 1,3,5-triazines through reactions with dianions derived from oximes. These reactions illustrate the preparative potential of aniline functionalization mediated by organometallic reagents . The anionically activated trifluoromethyl group in these compounds can serve as a novel synthon for the synthesis of diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted anilines are influenced by the presence and position of the trifluoromethyl group on the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group affects the electronic properties, such as the HOMO and LUMO energies, and can also influence the thermodynamic parameters of the molecule . The presence of substituents can lead to the formation of intramolecular hydrogen bonds, which are responsible for many of the unique features of these compounds . Additionally, the synthesis methods and applications of dichloro-trifluoromethyl anilines as intermediates for high-efficiency, low-toxicity pesticides and herbicides have been reviewed, highlighting the importance of these compounds in the agrochemical industry .
科学研究应用
合成与化学性质
- 农药和除草剂中间体:密切相关的化合物 2,6-二氯-4-三氟甲基苯胺用作生产高效低毒农药和除草剂的中间体 (周立山,2002)。
- 合成工艺:由对三氟甲基氯苯制备 2,6-二氯-4-三氟甲基苯胺的合成涉及氨解和自由光激基卤代取代反应,反应选择性≥90%,总收率为 76% (胡爱喜,2007)。
在农药开发中的应用
- 氟苯uron 合成:一种新型杀虫剂氟苯uron,对害虫表现出强烈的生长抑制活性,使用结构上与 2,6-二氟-4-(三氟甲基)苯胺类似的化合物合成 (刘安灿,2015)。
氟化技术及应用
- 自由基三氟甲基化:一项研究证明了可见光诱导的自由基三氟甲基化游离苯胺,导致产生生物活性三氟甲基取代苯胺,这在合成含氟分子和杂环化合物中很有价值 (J. Xie 等,2014)。
- 非线性光学 (NLO) 材料:研究了 4-氯-3-(三氟甲基)苯胺和相关化合物在非线性光学材料中的潜在用途,重点是振动分析和电子结构研究 (B. Revathi 等,2017)。
光谱和量子化学研究
- 结构和电子性质:2-(三氟甲基)苯胺和 3-(三氟甲基)苯胺的光谱和量子化学电子结构研究提供了对其振动、结构、热力学和电子性质的见解 (V. Arjunan 等,2011)。
在药物合成中的潜在应用
- 合成中的导向基团:2-氟-5-(三氟甲基)苯胺用作 Ru(II) 催化的分子间直接邻位-C(sp2)-H 苯甲醛亚胺化的单齿暂态导向基团,从而能够合成有用的化合物,如喹唑啉和稠合的异吲哚啉酮支架 (吴勇等,2021)。
安全和危害
2,6-Difluoro-4-(trifluoromethyl)aniline is classified as a flammable liquid (Category 4), and it is harmful if swallowed or inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist or vapors, and it should be handled only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved discuss the synthesis , safety , and some properties of 2,6-Difluoro-4-(trifluoromethyl)aniline. These papers provide valuable information for understanding the compound and its potential applications.
作用机制
Target of Action
It’s known that the compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2,6-Difluoro-4-(trifluoromethyl)aniline involves its use as a reagent in the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that the compound is used in enantio-and diastereoselective addition reactions .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
It’s known that the compound can be used as a building block for ocfentanil derivatives as an analgesic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-(trifluoromethyl)aniline. For instance, the compound is insoluble in water , which could affect its behavior in aqueous environments. Additionally, it should be stored in a cool place, away from strong oxidizing agents .
属性
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKPSBIIUHNZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462628 | |
| Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123950-45-8 | |
| Record name | 2,6-Difluoro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123950-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


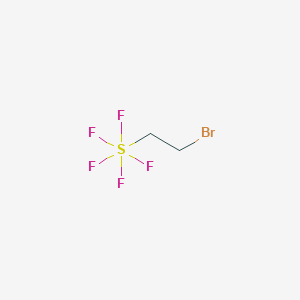
![1H-Pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3030933.png)
